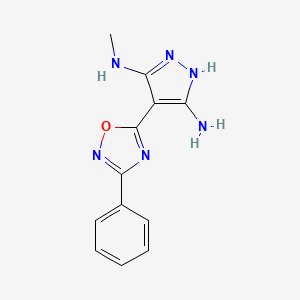
3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine
Overview
Description
“3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine” is a chemical compound with the molecular formula C12H12N6O and a molecular weight of 256.26 . It is also known by the synonyms "1H-Pyrazole-3,5-diamine, N3-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-" .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to an oxadiazole ring. The pyrazole ring has a methyl group and an amine group attached to it, while the oxadiazole ring has a phenyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C12H12N6O and a molecular weight of 256.26 . Other specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.Scientific Research Applications
Synthesis and Structural Studies
Compounds containing oxadiazole and pyrazole units have been synthesized and studied for their chemical properties. For instance, the synthesis and structural characterization of various methyl substituted azoles, including oxadiazoles, have been explored, revealing insights into lateral lithiation reactions and potential for further chemical modifications (Micetich, 1970). Such foundational studies are crucial for developing new chemical entities with potential application in drug design and materials science.
Insecticidal Activity
Research has demonstrated the insecticidal potential of anthranilic diamides analogs, including those with oxadiazole rings, against agricultural pests like the diamondback moth. These studies not only show promising biological activities but also explore the structure-activity relationships (SAR), offering a path for the development of new insecticidal agents (Qi et al., 2014).
Antimicrobial and Biological Activities
Compounds featuring oxadiazole and pyrazole structures have been synthesized and evaluated for their antimicrobial activities. For instance, novel indol compounds containing oxadiazoles have been prepared, demonstrating the potential for antimicrobial applications (Sreeramulu & Ashokgajapathiraju, 2014). Such research underscores the therapeutic potential of heterocyclic compounds in addressing microbial resistance.
Electroluminescence and Materials Application
Research into pyran-containing emitters modified with carbazole or oxadiazole units highlights the application of such compounds in electroluminescent devices. These studies are pivotal for the development of new materials for electronic and photonic technologies (Yang et al., 2006).
properties
IUPAC Name |
3-N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-14-11-8(9(13)16-17-11)12-15-10(18-19-12)7-5-3-2-4-6-7/h2-6H,1H3,(H4,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPURTKULATJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1C2=NC(=NO2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1489638.png)
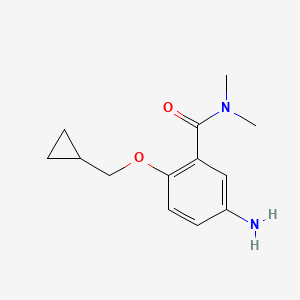
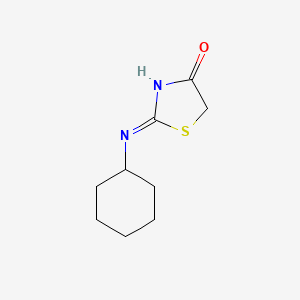
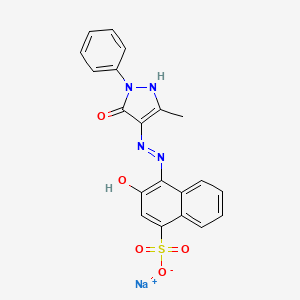
![1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489644.png)
![2-(2-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489645.png)
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1489646.png)
![2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1489649.png)
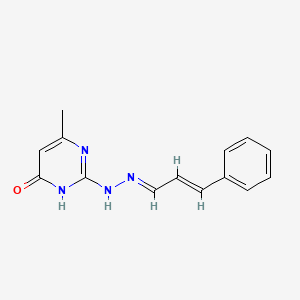
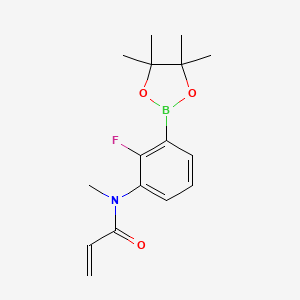
![5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione](/img/structure/B1489654.png)
![2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid](/img/structure/B1489657.png)
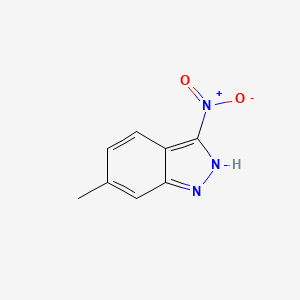
![4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1489661.png)